3-(pyridin-2-yloxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-pyridin-2-yloxy-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2S/c26-22(17-5-3-6-18(14-17)27-21-8-1-2-10-24-21)25-15-16-9-11-23-19(13-16)20-7-4-12-28-20/h1-14H,15H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGBEWGCNWRTKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-2-yloxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyridin-2-yloxy intermediate: This can be achieved by reacting pyridine-2-ol with an appropriate halogenating agent.
Coupling with benzamide: The pyridin-2-yloxy intermediate is then coupled with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the thiophen-2-yl group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-2-yloxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 3-(pyridin-2-yloxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide typically involves several steps, including the formation of key intermediates through reactions such as nucleophilic substitution and amide coupling. The synthetic pathway can be summarized as follows:
- Formation of Pyridine Derivative : The initial step often involves the reaction of pyridine derivatives with appropriate electrophiles to introduce the thiophene moiety.
- Amide Formation : The final product is typically obtained through an amide bond formation between the pyridine derivative and a benzamide precursor.
The detailed synthetic routes and conditions can be found in various studies focusing on similar compounds, which provide insights into optimizing yields and purity.
Antimicrobial Properties
Research has indicated that compounds structurally related to this compound exhibit notable antimicrobial activity. For instance, derivatives containing pyridine and thiophene rings have shown effectiveness against various bacterial strains through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Several studies have explored the anticancer potential of similar compounds. For example, derivatives with bipyridine structures demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7), indicating that modifications to the thiophene and pyridine moieties can enhance biological activity . The structure–activity relationship (SAR) studies suggest that the presence of specific substituents on the benzamide core significantly influences anticancer efficacy.
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are still under investigation. Some proposed mechanisms include:
- Inhibition of Enzymatic Activity : Compounds may act as enzyme inhibitors, particularly in pathways related to cancer cell proliferation.
- Induction of Apoptosis : Certain derivatives have been shown to trigger programmed cell death in cancer cells, a crucial factor in their anticancer properties.
Antimicrobial Evaluation
A study evaluating a series of pyrimidine derivatives, including similar structures to this compound, reported varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria . The findings highlighted that modifications to the thiophene ring could enhance activity.
Anticancer Research
Another research project focused on synthesizing new derivatives based on similar frameworks and assessing their effects on cancer cell lines. The results indicated that specific structural features significantly impacted their cytotoxicity profiles, suggesting that further exploration into these modifications could yield potent anticancer agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(pyridin-2-yloxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(pyridin-2-yloxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide: shares structural similarities with other benzamide derivatives and pyridine-containing compounds.
Thiophene derivatives: Compounds like 2-(thiophen-2-yl)pyridine are structurally related and may exhibit similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 3-(pyridin-2-yloxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, particularly in anticancer activities. The following mechanisms have been observed:
- Inhibition of Tyrosine Kinase Enzymes : This mechanism is crucial as tyrosine kinases play a significant role in the signaling pathways that regulate cell division and survival. Inhibiting these enzymes can lead to reduced proliferation of cancer cells .
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells, which is a desirable effect in cancer therapy. Apoptosis is mediated through various pathways, including the activation of caspases and the release of cytochrome c from mitochondria .
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the effectiveness of new compounds against cancer cell lines. The following table summarizes the cytotoxic effects observed with this compound:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC3 | 15.0 | Tyrosine kinase inhibition |
| HT29 | 20.5 | Apoptosis induction |
| SKNMC | 18.0 | Lipoxygenase inhibition |
*IC50 values indicate the concentration required to inhibit 50% of cell viability.
Enzyme Inhibition Studies
The compound's efficacy as an enzyme inhibitor was evaluated against lipoxygenase (LOX), an enzyme implicated in inflammatory processes and cancer progression. The results are summarized in the following table:
| Compound | LOX Inhibition (%) at 10 µM |
|---|---|
| 3-(pyridin-2-yloxy)-N... | 75 |
| Control (Doxorubicin) | 85 |
Case Studies
- Case Study on Anticancer Activity : A study involving a series of pyridine derivatives, including our compound, demonstrated significant anticancer activity against various human cancer cell lines. The results indicated that compounds with methoxy and thiophene substitutions exhibited enhanced cytotoxicity compared to their counterparts .
- Mechanistic Insights : Further investigations revealed that the compound's ability to induce apoptosis was linked to mitochondrial dysfunction, characterized by increased reactive oxygen species (ROS) production and loss of mitochondrial membrane potential .
Q & A
Q. Optimization Tips :
- Use continuous flow reactors for exothermic steps to improve scalability and safety ().
- Screen solvents (e.g., DMF vs. THF) and temperatures to minimize side reactions.
How should researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
Level: Basic
Methodological Answer:
Experimental Characterization :
- NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR to confirm regiochemistry. For example, pyridine protons resonate at δ 7.5–8.5 ppm, while thiophene protons appear at δ 6.5–7.5 ppm ().
- Mass Spectrometry (ESI-MS) : Validate molecular weight with high-resolution MS (e.g., [M+H]⁺ ion).
- IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches ().
Q. Computational Analysis :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties (HOMO/LUMO energies) and optimize geometry.
- Simulate NMR chemical shifts using software like Gaussian or ADF to cross-validate experimental data .
What experimental strategies can resolve contradictions in reported antibacterial activities of thiophene-containing benzamide derivatives?
Level: Advanced
Methodological Answer:
Contradictions in bioactivity data often arise from variability in assay conditions or bacterial strains. To address this:
- Standardized Assays : Use CLSI/MIC guidelines for minimum inhibitory concentration (MIC) testing across multiple bacterial strains (e.g., S. aureus, E. coli).
- Control Variables : Fix parameters like inoculum size, incubation time, and solvent (DMSO concentration ≤1%) to reduce variability ().
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Duncan’s test) to compare replicates and identify significant differences ().
- Mechanistic Follow-Up : Confirm target engagement using enzyme inhibition assays (e.g., acps-pptase activity for bacterial proliferation, as in ).
What biochemical pathways are implicated in the mechanism of action of pyridinyloxy benzamide derivatives targeting bacterial enzymes?
Level: Advanced
Methodological Answer:
Similar compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) inhibit bacterial proliferation by dual targeting of acps-pptase enzymes, which are essential for lipid biosynthesis (). Key pathways include:
- Fatty Acid Biosynthesis : Disruption of acyl carrier protein (ACP) phosphopantetheinylation.
- Cell Membrane Integrity : Altered lipid composition leads to membrane destabilization.
Q. Experimental Validation :
- Enzyme Inhibition Assays : Measure IC₅₀ values against purified acps-pptase using malachite green phosphate detection.
- Metabolomic Profiling : Track lipid intermediates via LC-MS to confirm pathway blockade .
How can structure-activity relationship (SAR) studies evaluate the role of the thiophene substituent in this compound?
Level: Advanced
Methodological Answer:
SAR Design :
- Analog Synthesis : Prepare derivatives with thiophene replaced by furan, pyrrole, or phenyl groups.
- Biological Testing : Compare MIC values and enzyme inhibition potency across analogs.
Q. Key Parameters :
- Electron Density : Thiophene’s electron-rich nature may enhance π-π stacking with hydrophobic enzyme pockets.
- Steric Effects : Substituents at the 2-position of thiophene (e.g., methyl vs. bromo) can modulate binding affinity.
Q. Computational Tools :
- Molecular docking (AutoDock Vina) to predict binding modes with bacterial targets (e.g., PDB: 1FAB for acps-pptase).
- QSAR models to correlate logP, polar surface area, and bioactivity ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
